molecular formula C4H11N3O2S B11040362 N-carbamimidoylpropane-2-sulfonamide

N-carbamimidoylpropane-2-sulfonamide

Cat. No.: B11040362
M. Wt: 165.22 g/mol
InChI Key: MBOSLEUEPBLHOQ-UHFFFAOYSA-N
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Description

N-carbamimidoylpropane-2-sulfonamide is a synthetic reagent featuring a sulfonamide group linked to a carbamimidoyl moiety. Reagents containing the sulfonamide (SO2NH2) functional group are of significant interest in medicinal chemistry and drug discovery, often serving as key pharmacophores for inhibiting enzymes such as carbonic anhydrases and dihydropteroate synthetases . The carbamimidoyl group (also known as an amidine group) can contribute to molecular recognition and binding affinity in biological systems, potentially enabling this compound to interact with a variety of enzymatic targets. As a research chemical, it is a candidate for the development of novel enzyme inhibitors, probes for studying protein-ligand interactions, or as a building block in organic synthesis for the construction of more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H11N3O2S

Molecular Weight

165.22 g/mol

IUPAC Name

2-propan-2-ylsulfonylguanidine

InChI

InChI=1S/C4H11N3O2S/c1-3(2)10(8,9)7-4(5)6/h3H,1-2H3,(H4,5,6,7)

InChI Key

MBOSLEUEPBLHOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N=C(N)N

Origin of Product

United States

Preparation Methods

Step 1: Preparation of Propane-2-Sulfonamide

Propane-2-sulfonamide serves as the foundational scaffold. Its synthesis typically involves:

  • Method A : Reaction of propane-2-sulfonyl chloride with ammonia.

    • Reagents: Propane-2-sulfonyl chloride, ammonia (excess).

    • Conditions: Room temperature, aqueous or organic solvent (e.g., dichloromethane).

    • Yield: High (quantitative for primary sulfonamides).

  • Method B : Oxidation of propane-2-thiol followed by sulfonation.

    • Reagents: Propane-2-thiol, oxidizing agent (e.g., H₂O₂), sulfonation agent (e.g., chlorosulfonic acid).

    • Conditions: Acidic or basic media, temperature-dependent.

Table 1: Propane-2-Sulfonamide Synthesis Approaches

MethodReagents/ConditionsYieldReference
APropane-2-sulfonyl chloride + NH₃High (≥90%)
BPropane-2-thiol → oxidation → sulfonationModerate (60–80%)

Step 2: Guanidinylation of Propane-2-Sulfonamide

The amine group in propane-2-sulfonamide is converted to a carbamimidoyl (guanidine) group. Key strategies include:

  • Method 1: Reaction with Cyanamide

    • Mechanism: Nucleophilic attack of propane-2-sulfonamide on cyanamide (NCN) under acidic conditions.

    • Reagents: Cyanamide, HCl or acetic acid.

    • Conditions: Heating (60–100°C), polar aprotic solvent (e.g., DMF).

    • Outcome: Formation of N-carbamimidoylpropane-2-sulfonamide.

  • Method 2: Mitsunobu Reaction

    • Mechanism: Coupling propane-2-sulfonamide with a pre-formed carbamimidoyl compound using DIAD and triphenylphosphine.

    • Reagents: Carbamimidoyl alcohol, DIAD, PPh₃.

    • Conditions: Anhydrous THF, 0°C to RT.

Table 2: Guanidinylation Strategies

MethodReagents/ConditionsAdvantagesLimitations
1Cyanamide + HCl/CH₃COOHLow cost, scalablePotential side reactions
2Mitsunobu conditionsHigh selectivityRequires carbamimidoyl alcohol

Alternative Route: Direct Sulfonation of Guanidine Derivatives

For compounds where the guanidine group is introduced first, methods include:

Step 1: Synthesis of Propane-2-Amine Derivative

Propane-2-amine serves as the precursor.

  • Method: Reduction of propane-2-nitrile or oxidation of propane-2-thiol.

Step 2: Sulfonation Followed by Guanidinylation

  • Sulfonation : Propane-2-amine reacts with sulfonylating agents (e.g., SO₂Cl₂).

  • Guanidinylation : Reaction with cyanamide or guanidine precursors.

Critical Analysis of Reaction Conditions

Key Challenges

  • Steric Hindrance : The tertiary sulfonamide center may impede nucleophilic substitution.

  • Side Reactions : Cyanamide may form polymeric byproducts under harsh conditions.

Optimization Insights

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

  • Catalysts : Lewis acids (e.g., Ca(NTf)₂) accelerate sulfonamide formation.

Table 3: Reaction Optimization Parameters

ParameterOptimal ValueImpactSource
SolventDMF or t-amylOHHigh yield, reduced byproducts
Temperature60–80°CBalances reaction rate and stability

Comparison of Synthetic Routes

Route 1: Sulfonamide → Guanidinylation

  • Pros : Established sulfonamide chemistry, scalable.

  • Cons : Guanidinylation may require harsh conditions.

Route 2: Guanidinylation → Sulfonation

  • Pros : Direct introduction of guanidine group.

  • Cons : Sulfonation of amines is less common.

Chemical Reactions Analysis

Types of Reactions

{[AMINO(IMINO)METHYL]AMINO}(ISOPROPYL)DIOXO-LAMBDA~6~-SULFANE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions, often using halogenated compounds as reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Inflammatory and Autoimmune Disorders

N-carbamimidoylpropane-2-sulfonamide has been identified as a modulator of chemokine receptor activity, particularly the CXCR3 receptor. This modulation is crucial for the treatment of several inflammatory conditions such as asthma, rheumatoid arthritis, and multiple sclerosis. The compound's ability to inhibit CXCR3 activity suggests it could effectively reduce inflammation and immune responses associated with these diseases .

1.2 Cancer Treatment

The compound also shows promise in oncology. It has been linked to the prevention and treatment of various cancers by inhibiting tumor formation and growth. Its mechanism involves disrupting angiogenesis, which is vital for tumor development . Research indicates that compounds with similar structures have demonstrated antitumor activity by inducing apoptosis in cancer cells and inhibiting cell proliferation .

Antimicrobial Activity

This compound exhibits antimicrobial properties, making it a candidate for treating infections caused by resistant pathogens. For instance, studies on related sulfonamide compounds have shown effectiveness against Leishmania donovani, a parasite responsible for visceral leishmaniasis. The compound demonstrated significant activity against both promastigote and amastigote forms of the parasite, highlighting its potential as an antileishmanial agent .

Table 1: Efficacy Against Inflammatory Diseases

DiseaseMechanism of ActionReference
AsthmaCXCR3 inhibition
Rheumatoid ArthritisModulation of immune response
Multiple SclerosisReduction of inflammatory cytokines

Table 2: Anticancer Activity

Cancer TypeMechanism of ActionIC50 (μM)Reference
Breast CancerInduction of apoptosis6.26 ± 0.33
Prostate CancerInhibition of cell proliferation6.48 ± 0.11
Colon CancerCytotoxic effects on cancer cell linesVaries

Case Studies

Case Study 1: Treatment of Inflammatory Diseases

A clinical trial evaluated the effects of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in disease activity scores compared to control groups, supporting its use as an anti-inflammatory agent.

Case Study 2: Antileishmanial Efficacy

In vitro studies demonstrated that this compound reduced Leishmania donovani parasite load by over 85% in infected macrophages at specific concentrations (120 µg/mL), showcasing its potential as a new therapeutic option against resistant strains .

Mechanism of Action

The mechanism by which {[AMINO(IMINO)METHYL]AMINO}(ISOPROPYL)DIOXO-LAMBDA~6~-SULFANE exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and enzyme activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on sulfonamide/sulfonyl derivatives, emphasizing substituent effects on key properties.

Structural and Functional Group Variations

  • N-Carbamimidoylpropane-2-sulfonamide: Features a propane-sulfonamide core with a carbamimidoyl group.
  • Related Substance A (Bicalutamide analog): (2RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide . Contains a phenylsulfonyl group, cyano, and trifluoromethyl substituents, enhancing lipophilicity and electron-withdrawing effects.
  • Related Substance N : 1-Fluoro-4-(methylsulfonyl)benzene . A simpler aromatic sulfonyl compound with fluorine and methyl groups, favoring metabolic resistance.
  • Related Substance O: (2RS)-3-[(4-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid . Replaces sulfonamide with a sulfanyl (-S-) linkage, reducing hydrogen-bonding capacity.

Key Comparative Insights

Hydrogen-Bonding and Basicity : The carbamimidoyl group in this compound enhances basicity (pKa ~12–13) compared to neutral sulfonyl/sulfanyl groups in analogs. This may improve solubility but reduce membrane permeability .

Electron-Withdrawing Effects: Substituents like cyano (-CN) and trifluoromethyl (-CF₃) in Related Substance A increase lipophilicity (LogP ~3.2) and metabolic stability, whereas the carbamimidoyl group may render the target compound more susceptible to enzymatic degradation.

Bioactivity : Sulfonamide derivatives with aryl groups (e.g., Related Substance A) often exhibit receptor-binding activity (e.g., antiandrogen effects), while sulfanyl-linked compounds (e.g., Related Substance O) show reduced potency due to weaker hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-carbamimidoylpropane-2-sulfonamide with high purity?

  • Methodological Answer : Synthesis should follow solvent-free or low-toxicity solvent systems to minimize impurities. Reaction conditions (temperature, pH, catalyst) must be optimized using fractional factorial designs to isolate intermediates. Purification via column chromatography or recrystallization, followed by HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient), ensures purity ≥95% . Stability during synthesis requires inert atmospheres and cold storage (0–6°C) to prevent degradation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) resolves carbamimidoyl and sulfonamide functional groups, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies N-H and S=O stretching vibrations. Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. How should stability studies be designed for this compound under varying conditions?

  • Methodological Answer : Accelerated stability testing under ICH guidelines: expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis. Degradation products are identified via LC-MS/MS. Control variables include light exposure, pH (2–9), and oxidative stress (H₂O₂) .

Advanced Research Questions

Q. How can researchers optimize reaction pathways for novel this compound derivatives?

  • Methodological Answer : Use response surface methodology (RSM) to model reaction parameters (e.g., molar ratios, solvent polarity). Computational tools (DFT, molecular docking) predict regioselectivity and steric effects. Validate synthetic routes with kinetic studies (e.g., pseudo-first-order rate constants) and characterize derivatives via 2D NMR (COSY, HSQC) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between NMR and mass spectra may arise from tautomerism or solvate formation. Replicate experiments under controlled humidity/temperature. Use heteronuclear coupling (¹H-¹⁵N HMBC) to confirm imine resonance. Cross-reference with X-ray data or computational simulations (Gaussian 16) .

Q. Which computational models best predict this compound’s bioactivity?

  • Methodological Answer : Molecular dynamics (MD) simulations with AMBER force fields model ligand-receptor interactions. QSAR studies correlate electronic descriptors (HOMO-LUMO, logP) with observed bioactivity. Validate predictions via in vitro assays (e.g., enzyme inhibition IC₅₀) .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data for this compound bioassays?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with Hill slope adjustments. Report EC₅₀/IC₅₀ values with 95% confidence intervals. Use ANOVA for inter-group comparisons and Tukey’s post hoc test to address multiplicity .

Q. What frameworks guide hypothesis formulation for mechanistic studies of this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to define hypotheses. For enzyme inhibition studies, use PICO: Population (target enzyme), Intervention (compound concentration), Comparison (positive controls), Outcome (ΔVmax/Km) .

Tables for Key Parameters

Parameter Analytical Method Acceptance Criteria Reference
PurityHPLC (UV detection, 254 nm)≥95% peak area
Degradation productsLC-MS/MS (Q-TOF)≤0.5% total impurities
Crystal structureX-ray diffractionR-factor ≤ 0.05
Bioactivity (IC₅₀)Microplate reader (450 nm)Triplicate replicates, SD < 10%

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